
1-(Iodomethyl)-2,4-dimethylbenzene
Overview
Description
1-(Iodomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of toluene, where the methyl groups are substituted at the 2 and 4 positions, and an iodomethyl group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Iodomethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the iodination of 2,4-dimethyltoluene. This can be achieved by reacting 2,4-dimethyltoluene with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, which then reacts with the methyl group to form the iodomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as cyanide, thiol, or amine groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium cyanide, thiols, and amines are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(Iodomethyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the iodine, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.
Comparison with Similar Compounds
1-(Iodomethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1-(Iodomethyl)-4-methylbenzene: This compound has a single methyl group at the 4 position, making it less sterically hindered compared to this compound.
1-(Iodomethyl)-3,5-dimethylbenzene: This compound has methyl groups at the 3 and 5 positions, which may affect its reactivity and steric properties differently.
1-(Bromomethyl)-2,4-dimethylbenzene: The bromine atom in this compound can be compared to the iodine atom in terms of reactivity and leaving group ability.
Properties
IUPAC Name |
1-(iodomethyl)-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGUZMINFLMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376686 | |
Record name | 1-(iodomethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102998-69-6 | |
Record name | 1-(iodomethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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